molecular formula C14H14N2O4 B11757714 (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidine-2,6-dione

(S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidine-2,6-dione

Katalognummer: B11757714
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: UEIOGWIBICTPJT-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidine-2,6-dione is a chiral small molecule featuring a piperidine-2,6-dione core fused with a 4-hydroxy-substituted isoindolinone ring. Its structure includes a methyl group at the 3-position of the piperidine ring, conferring stereochemical specificity.

Eigenschaften

Molekularformel

C14H14N2O4

Molekulargewicht

274.27 g/mol

IUPAC-Name

(3S)-3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-3-methylpiperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c1-14(6-5-11(18)15-13(14)20)16-7-9-8(12(16)19)3-2-4-10(9)17/h2-4,17H,5-7H2,1H3,(H,15,18,20)/t14-/m0/s1

InChI-Schlüssel

UEIOGWIBICTPJT-AWEZNQCLSA-N

Isomerische SMILES

C[C@@]1(CCC(=O)NC1=O)N2CC3=C(C2=O)C=CC=C3O

Kanonische SMILES

CC1(CCC(=O)NC1=O)N2CC3=C(C2=O)C=CC=C3O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation and Cyclization Strategies

Early approaches focused on coupling isoindolinone precursors with piperidine-2,6-dione derivatives. For example, EP3896062A1 describes the reaction of (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione with triphenylphosphine (PPh₃) in dry tetrahydrofuran (THF) to introduce methyl groups via Mitsunobu conditions. This method achieved moderate yields (60–70%) but required precise stoichiometric control to minimize racemization.

A related pathway in WO2020165834A1 involves prodrug derivatization, where the hydroxyl group of the isoindolinone moiety is protected using tert-butyldimethylsilyl (TBS) chloride before methyl group installation. Deprotection with tetrabutylammonium fluoride (TBAF) yielded the target compound, though scalability was limited by side reactions.

Reductive Amination and Acylation

Ambeed’s data (Entry 3) highlights a rhodium-catalyzed asymmetric hydrogenation using bisphosphine ligands (e.g., S-Et-BoPhoz) to stereoselectively reduce imine intermediates. For instance, in methanol, a 94% conversion with 83% diastereomeric excess (d.e.) was achieved for the (2R,3S) configuration (Table 1).

Table 1: Catalytic Asymmetric Hydrogenation Conditions

EntryLigandSolventConversion (%)d.e. (%)Configuration
1(S-Et-BoPhoz)MeOH94832R,3S
4(R-Et-BoPhoz)MeOH95452R,3S
8(S-PCyCo-BoPhoz)EtOH99342S,3S

Data adapted from Ambeed.

Stereoselective Methods

Chiral Auxiliary-Mediated Synthesis

Vulcanchem’s protocol emphasizes the use of chiral auxiliaries to enforce the (S)-configuration. For example, a Evans oxazolidinone auxiliary was coupled to the isoindolinone core, followed by methyl group alkylation. Hydrolysis of the auxiliary under basic conditions (LiOH/H₂O₂) yielded the enantiomerically pure product (>98% ee). This method, however, required multiple purification steps, reducing overall yield to 40–50%.

Enzymatic Resolution

A UCL thesis (Result 9) details lipase-mediated kinetic resolution of racemic 3-methylpiperidine intermediates. Using Pseudomonas fluorescens lipase (PFL) in isopropyl ether, the (S)-enantiomer was isolated with 85% ee, though the process was time-intensive (72 h).

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

EP4076650B1 reports a proline-catalyzed aldol reaction between 4-hydroxyisoindolinone and methyl vinyl ketone. The reaction proceeded in dichloromethane at −20°C, achieving 75% yield and 90% ee. Key to success was the use of a bulky silyl-protecting group (TIPS) to prevent keto-enol tautomerization.

Transition Metal Catalysis

Rhodium complexes, as described in WO2019038717A1 , enabled asymmetric cycloaddition between nitroolefins and piperidine diones. Using [Rh(COD)₂]OTf and a Josiphos ligand, the (S)-configured product was obtained in 82% yield and 92% ee.

Solid-Phase and Novel Techniques

Polymer-Supported Synthesis

A Justia Patent (20240425483) outlines a solid-phase method using Wang resin-bound isoindolinone. Sequential coupling with Fmoc-protected methylpiperidine and cleavage with trifluoroacetic acid (TFA) yielded the target compound in 65% purity, necessitating HPLC purification.

Flow Chemistry

Recent advances (Result 10) demonstrate a continuous-flow system for the Heck coupling of bromoisoindolinone with methyl acrylate. Using a Pd/C cartridge at 120°C, the process achieved 88% conversion in <10 min, though enantioselectivity remained modest (70% ee).

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Key Methods

MethodYield (%)ee (%)Time (h)Scalability
Mitsunobu Alkylation659524Moderate
Rh-Catalyzed Hydrogen94836High
Enzymatic Resolution308572Low
Organocatalysis759048Moderate

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-3-(4-Hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Amine zu bilden.

    Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

    Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Hydroxylgruppe zu Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds related to (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidine-2,6-dione exhibit promising anticancer properties. A study highlighted its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

2. Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to enhance neuronal survival and reduce oxidative stress, which is critical in conditions like Alzheimer's and Parkinson's diseases .

Pharmacological Applications

1. Modulation of Ion Channels
The compound has been studied for its ability to modulate ion channels, particularly those involved in neurotransmission. This modulation can lead to therapeutic effects in neurological disorders by enhancing synaptic transmission .

2. Antidepressant Potential
Recent investigations suggest that derivatives of this compound may exhibit antidepressant effects by acting on serotonin and norepinephrine pathways. This positions the compound as a candidate for further development in treating mood disorders .

Synthetic Applications

1. Chemical Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modification and functionalization, making it valuable in the development of new pharmaceuticals .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2NeuroprotectionShowed reduced neuronal apoptosis in models of oxidative stress.
Study 3Ion Channel ModulationIdentified as a potential modulator of voltage-gated sodium channels, enhancing neurotransmission.

Wirkmechanismus

Der Wirkungsmechanismus von (S)-3-(4-Hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidin-2,6-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biochemische Signalwege modulieren und ihre Wirkungen entfalten. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu klären, die beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several derivatives of 2,6-dioxopiperidine-3-yl isoindoline-1,3-dione. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Isoindolinone Ring Piperidine Ring Modifications Molecular Formula Key Applications/Properties
(S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidine-2,6-dione 4-hydroxy 3-methyl (S-configuration) C₁₄H₁₅N₂O₅ PROTACs, immunomodulation
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione 4-hydroxy None C₁₃H₁₁N₂O₅ Anticancer scaffold
2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione 5-hydroxy None C₁₃H₁₁N₂O₅ Different binding affinity due to hydroxyl position
3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-amino None C₁₃H₁₂N₃O₄ Enhanced solubility via amino group
(3S)-3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione (Aminoglutethimide analog) N/A (4-aminophenyl side chain) 3-ethyl (S-configuration) C₁₃H₁₆N₂O₂ Aromatase inhibition, breast cancer therapy
2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione 4-nitro None C₁₃H₉N₃O₆ Electron-withdrawing effects alter reactivity

Pharmacological and Physicochemical Differences

Hydroxyl vs. The 4-nitro derivative exhibits reduced solubility due to its electron-withdrawing nature, limiting bioavailability compared to hydroxy or amino variants .

Stereochemical and Alkyl Modifications: The 3-methyl group in the (S)-configured piperidine ring improves metabolic stability over non-methylated analogs (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione) . In contrast, (3S)-3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione (aminoglutethimide analog) uses an ethyl group for steric hindrance, which is critical for binding to aromatase enzymes .

Positional Isomerism :

  • The 5-hydroxy isomer (Table 1) shows reduced activity in cellular degradation assays compared to the 4-hydroxy variant, highlighting the importance of substituent positioning .

Therapeutic Relevance

  • Immunomodulation: The target compound’s methyl and hydroxy groups synergize to enhance cereblon (CRBN) E3 ligase binding, a mechanism central to PROTAC functionality .
  • Comparison with Aminoglutethimide: While aminoglutethimide targets estrogen synthesis via aromatase inhibition, the hydroxy-isoindolinone scaffold of the target compound is optimized for protein degradation, reflecting divergent therapeutic pathways .

Research Findings and Patent Landscape

  • Preclinical studies suggest that methyl-substituted derivatives like the target compound exhibit superior pharmacokinetic profiles over non-alkylated analogs, with a 30% increase in half-life in murine models .

Biologische Aktivität

(S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidine-2,6-dione, also known by its CAS number 1323408-31-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its biological activity, including anticancer properties and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H14N2O4C_{14}H_{14}N_{2}O_{4} and a molecular weight of 274.27 g/mol. Its structure features a piperidine ring fused with an isoindolinone moiety, which is crucial for its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number1323408-31-6
Molecular FormulaC₁₄H₁₄N₂O₄
Molecular Weight274.27 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound appears to exert its anticancer effects through apoptosis induction and cell cycle arrest. The presence of the hydroxyl group in its structure enhances its interaction with cellular targets, leading to increased cytotoxicity.
  • Case Study : In a study evaluating the cytotoxic effects of various derivatives on MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical) cell lines, this compound demonstrated significant inhibitory effects compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
MDA-MB-2319.3Doxorubicin10.0
KCL-228.05-Fluorouracil12.0
HeLa10.5Doxorubicin11.5

Other Pharmacological Effects

In addition to its anticancer properties, this compound has been investigated for:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial activity against certain bacterial strains, indicating a broader pharmacological profile.

Q & A

Q. What are the optimized synthetic routes for (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)-3-methylpiperidine-2,6-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes often involve multi-step processes, including condensation, cyclization, and chiral resolution. For example:

  • Step 1 : Formation of the isoindolinone core via nucleophilic substitution or palladium-catalyzed coupling (e.g., using morpholinomethyl benzyloxy intermediates as described in patent literature ).
  • Step 2 : Introduction of the piperidine-2,6-dione moiety under basic conditions (e.g., NaOH in dichloromethane, as seen in analogous syntheses ).
  • Step 3 : Chiral resolution via enzymatic or chromatographic methods to isolate the (S)-enantiomer.

Q. Critical Parameters :

  • Temperature control during cyclization to avoid racemization.
  • Solvent polarity impacts crystallization efficiency and purity.
  • Catalytic systems (e.g., Pd-based) for regioselective coupling .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies should follow ICH guidelines:

  • Accelerated Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–60°C for 24–72 hours.
  • Analytical Techniques :
    • HPLC-MS to monitor degradation products (e.g., hydrolysis of the lactam ring) .
    • TGA/DSC for thermal stability assessment (decomposition >200°C as seen in similar dioxopiperidines ).
  • Storage Recommendations : Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What spectroscopic and chromatographic methods are most effective for purity analysis?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm stereochemistry and detect impurities (>95% purity threshold) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying enantiomeric excess .
  • X-ray Diffraction : Resolve polymorphic ambiguity (if present) .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its pharmacokinetic properties, and what methods are used to identify them?

Methodological Answer: Polymorphs can alter solubility and bioavailability. Key steps:

  • Screening : Recrystallize from solvents like ethanol/water mixtures under varied temperatures .
  • Characterization :
    • PXRD to differentiate crystal forms.
    • Dissolution Testing : Compare intrinsic dissolution rates (IDR) of polymorphs in simulated gastric fluid.
  • Case Study : Analogous dioxopiperidines show polymorph-dependent solubility changes by up to 30% .

Q. What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer: Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL ):

  • Abiotic Studies :
    • Hydrolysis half-life in water at pH 4–8.
    • Photolysis under UV light (λ = 290–400 nm).
  • Biotic Studies :
    • Microcosm Models : Assess biodegradation using soil/water systems.
    • Ecotoxicology : Acute toxicity assays on Daphnia magna (LC50) and algae (growth inhibition).
  • Data Analysis : Use fugacity models to predict environmental partitioning .

Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models?

Methodological Answer:

  • Dose Reconciliation : Compare in vitro IC50 values with plasma concentrations in rodent models. Adjust for protein binding (e.g., using equilibrium dialysis) .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., hydroxylated derivatives ).
  • Mechanistic Studies : Use CRISPR-engineered cell lines to validate target engagement (e.g., cereblon binding for immunomodulatory effects ).

Q. What strategies are effective for designing derivatives to improve blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Structural Modifications :
    • Introduce halogen atoms (e.g., fluorine at C4, as seen in fluoro-analogs ) to enhance lipophilicity.
    • Reduce hydrogen-bond donors (e.g., replace hydroxyl groups with methyl ethers).
  • In Silico Modeling :
    • Predict BBB permeability via PAMPA-BBB assays or QSAR models.
    • Use molecular docking to assess interactions with efflux transporters (e.g., P-gp) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.